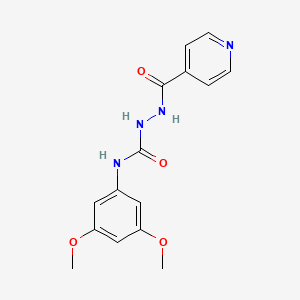

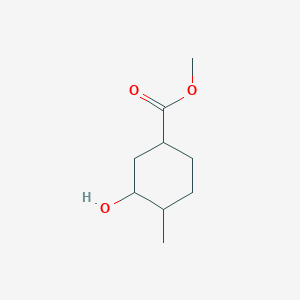

![molecular formula C16H15N3O B2820095 N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide CAS No. 338771-79-2](/img/structure/B2820095.png)

N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide is a derivative of benzimidazole . Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It is one of the earliest nitrogen heterocycles known, having been originally synthesized by Hoebrecker in 1872 and then by Ladenberg and Wundt in 1878 .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a variety of benzimidazoles were obtained .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . A thorough examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions, and the Electron Localization Function (ELF) has been carried out .Physical And Chemical Properties Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The research is also expanded to compute first-order hyperpolarizability and forecast NLO characteristics .科学的研究の応用

Cancer Therapeutics Development

Research has led to the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for treating cancer, demonstrating significant potency against both PARP-1 and PARP-2 enzymes. These inhibitors, including compounds like ABT-888, have shown excellent cellular potency and in vivo efficacy in combination with other cancer therapies in melanoma and breast cancer models, highlighting their potential as therapeutic agents in oncology (Penning et al., 2009).

Anticancer Evaluation of Benzimidazole Derivatives

Another study focused on the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. Through a series of chemical syntheses, compounds were developed and tested against various cancer cell lines, revealing specific derivatives with moderate to high anticancer activity. These findings contribute to the exploration of benzimidazole-based molecules as potential anticancer agents (Salahuddin et al., 2014).

Supramolecular Chemistry and Material Science

In the realm of supramolecular chemistry and material science, benzimidazole derivatives have been utilized to create novel supramolecular reagents aimed at assembling binary and ternary cocrystals. These compounds have shown the ability to form diverse crystalline structures through hydrogen bonding, demonstrating the versatility of benzimidazole-based molecules in designing new materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Aakeröy et al., 2005).

Antimicrobial and Antioxidant Properties

Further research has explored the antimicrobial and antioxidant activities of benzimidazole derivatives. These studies have synthesized new compounds exhibiting significant antimicrobial activity against various pathogens, as well as promising antioxidant properties. Such activities underscore the potential of benzimidazole derivatives in developing new antimicrobial and antioxidant agents for medical and pharmaceutical applications (Sindhe et al., 2016).

作用機序

将来の方向性

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This has created interest in researchers who have synthesized a variety of benzimidazole derivatives and screened them for their various biological activities . Therefore, the future directions in the research of N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide could involve further exploration of its biological activities and potential therapeutic applications.

特性

IUPAC Name |

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVRVAHMGKEFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

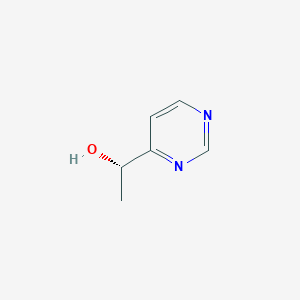

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

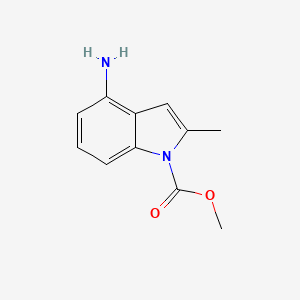

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)

![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2820027.png)